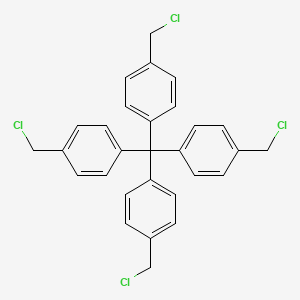

Tetrakis(4-(chloromethy)phenyl)methane

Description

Significance of Tetrahedral Architectures in Molecular Design and Construction

In the realm of molecular engineering, the shape of a molecule is intrinsically linked to its function and properties. Tetrahedral geometry, a fundamental arrangement where a central atom is bonded to four substituents positioned at the corners of a tetrahedron, is of paramount importance. This specific spatial orientation, with bond angles of approximately 109.5 degrees, allows for the creation of rigid, three-dimensional frameworks. The inherent stability and predictable orientation of tetrahedral structures minimize steric hindrance and allow for the precise positioning of functional groups in space. This level of control is crucial for designing materials with tailored properties, such as porous solids for gas storage, advanced catalysts, and complex molecular sensors.

The tetrahedral arrangement, as seen in the basic organic molecule methane (B114726), provides a robust and predictable scaffold upon which more complex structures can be built. researchgate.net This geometry is fundamental to the construction of diamondoid networks, which are known for their exceptional hardness and thermal stability. In the context of supramolecular chemistry, tetrahedral building blocks are essential for the self-assembly of intricate, predetermined architectures.

Overview of Tetraphenylmethane (B1200815) Derivatives as Core Building Blocks

At the heart of tetrakis(4-(chloromethyl)phenyl)methane is the tetraphenylmethane core. This parent molecule, first synthesized in 1898, consists of a central carbon atom bonded to four phenyl rings. researchgate.net The sp³ hybridization of the central carbon atom results in a stable tetrahedral arrangement of the phenyl groups. ossila.com This rigid, propeller-like structure has made tetraphenylmethane and its derivatives highly sought-after building blocks in materials science and supramolecular chemistry.

Researchers have synthesized a variety of tetraphenylmethane derivatives by introducing different functional groups at the para-positions of the phenyl rings. These modifications allow for the creation of tectons with specific reactive capabilities. For example, derivatives bearing carboxylates, aldehydes, or boronic esters have been instrumental in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.comresearchgate.net These porous materials exhibit high surface areas and have shown great promise in applications such as gas separation and storage. The predictable geometry of the tetraphenylmethane core ensures that the resulting frameworks have well-defined, three-dimensional pore structures.

Below is a table summarizing various functionalized tetraphenylmethane derivatives and their applications:

| Derivative Name | Functional Group | Key Applications |

| Tetrakis(4-carboxyphenyl)methane | -COOH | Synthesis of MOFs and porous polymers |

| Tetrakis(4-formylphenyl)methane (B47715) | -CHO | Building block for imine-linked COFs |

| Tetrakis(4-aminophenyl)methane (B1314661) | -NH₂ | Precursor for polyimides and other polymers |

| Tetrakis(4-bromophenyl)methane (B171993) | -Br | Intermediate for cross-coupling reactions |

| Tetrakis(4-hydroxyphenyl)methane | -OH | Component in epoxy resins and polycarbonates |

Unique Reactivity Profile of Chloromethyl Functionalities for Chemical Derivatization

The defining feature of tetrakis(4-(chloromethyl)phenyl)methane is the presence of four chloromethyl (-CH₂Cl) groups. These functionalities are highly reactive and serve as versatile handles for chemical modification. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity allows for the facile formation of new covalent bonds, enabling the "stitching" of the tetrahedral core into larger, more complex structures.

The chloromethyl group can participate in a variety of chemical transformations, including:

Nucleophilic Substitution: Reaction with amines, alcohols, thiols, and carboxylates to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Williamson Ether Synthesis: Reaction with alkoxides to form ethers.

Formation of Esters: Reaction with carboxylate salts.

Grignard Reagent Formation: Although less common, it can be used to form organometallic reagents for carbon-carbon bond formation.

This diverse reactivity profile makes tetrakis(4-(chloromethyl)phenyl)methane a powerful precursor for the synthesis of custom-designed macromolecules, dendrimers, and extended network solids. The ability to precisely install four new functionalities onto a rigid tetrahedral core provides chemists with an exceptional tool for building sophisticated molecular architectures from the ground up.

The following table provides a summary of the key properties of Tetrakis(4-(chloromethyl)phenyl)methane:

| Property | Value |

| Chemical Formula | C₂₉H₂₄Cl₄ |

| Molecular Weight | 518.31 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform) |

| CAS Number | 477274-00-3 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-[tris[4-(chloromethyl)phenyl]methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJEPUAQWBQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(C2=CC=C(C=C2)CCl)(C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175335 | |

| Record name | Benzene, 1,1′,1′′,1′′′-methanetetrayltetrakis[4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477274-00-3 | |

| Record name | Benzene, 1,1′,1′′,1′′′-methanetetrayltetrakis[4-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477274-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′,1′′,1′′′-methanetetrayltetrakis[4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrakis 4 Chloromethyl Phenyl Methane

Precursor Synthesis Strategies towards Tetraphenylmethane (B1200815) Core

The synthesis of the central tetraphenylmethane scaffold is the foundational step for obtaining Tetrakis(4-(chloromethyl)phenyl)methane. The inherent stability and steric hindrance of the quaternary central carbon atom necessitate specific synthetic approaches. Historically, several methods have been established.

One of the most classical and reliable methods is the Friedel-Crafts reaction . This approach typically involves the reaction of triphenylmethyl chloride (trityl chloride) with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. An alternative Friedel-Crafts strategy utilizes carbon tetrachloride as the source of the central carbon, reacting it with an excess of benzene and a catalyst. The reaction proceeds through electrophilic aromatic substitution, where the Lewis acid facilitates the formation of a carbocation that is subsequently attacked by the aromatic rings.

Another significant route involves the use of organometallic reagents . A notable example is the reaction of triphenylmethyl chloride with a phenyl Grignard reagent, such as phenylmagnesium bromide. This nucleophilic substitution reaction provides a direct pathway to the tetraphenylmethane core.

More specialized methods have also been reported, including the reaction of diphenyldiazomethane with triphenylmethyl radicals, although these are less commonly used for large-scale preparations due to the nature of the reagents. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities.

| Method | Reactants | Catalyst/Reagent | General Principle |

| Friedel-Crafts Reaction | Triphenylmethyl chloride, Benzene | Aluminum Chloride (AlCl₃) | Electrophilic Aromatic Substitution |

| Friedel-Crafts Reaction | Carbon tetrachloride, Benzene | Aluminum Chloride (AlCl₃) | Electrophilic Aromatic Substitution |

| Grignard Reaction | Triphenylmethyl chloride, Phenylmagnesium bromide | - | Nucleophilic Substitution |

Selective Functionalization Routes to Introduce Chloromethyl Groups

Once the tetraphenylmethane core is synthesized, the next critical stage is the introduction of four chloromethyl groups specifically at the para-positions of the phenyl rings. This is achieved through two primary strategies: direct chloromethylation or an indirect pathway via a hydroxymethyl intermediate.

Direct Chloromethylation Approaches

Direct chloromethylation involves the simultaneous introduction of the chloromethyl group onto the aromatic ring. The most common method for this transformation is the Blanc chloromethylation reaction . This reaction employs formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

The reaction mechanism involves the in-situ formation of a highly reactive electrophile, the hydroxymethyl cation ([CH₂OH]⁺) or a related species, which then attacks the electron-rich para-position of the phenyl rings of tetraphenylmethane. Subsequent reaction with chloride ions yields the desired chloromethyl group. A significant challenge in this direct approach is controlling the reaction to prevent the formation of diarylmethane side products, where two aromatic rings become linked by a methylene (B1212753) bridge. Careful control of stoichiometry and reaction conditions is crucial to favor the desired tetra-functionalized product.

Indirect Synthetic Pathways via Hydroxymethyl Intermediates

An alternative and often more controllable route involves a two-step process. The first step is the synthesis of the tetra-alcohol intermediate, Tetrakis(4-(hydroxymethyl)phenyl)methane. This can be achieved through various methods, including the reduction of the corresponding tetra-aldehyde or tetra-ester derivatives of tetraphenylmethane.

Once the Tetrakis(4-(hydroxymethyl)phenyl)methane intermediate is obtained and purified, it is converted to the target compound. This conversion of the primary benzylic alcohols to chlorides is a standard organic transformation. Common reagents for this step include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. This indirect pathway offers better control over the substitution pattern and often leads to a purer final product, avoiding the cross-linking side reactions associated with direct chloromethylation.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is paramount for maximizing the yield and purity of Tetrakis(4-(chloromethyl)phenyl)methane, thereby minimizing laborious purification steps.

For the direct chloromethylation route, key parameters to optimize include:

Catalyst Choice and Loading: While zinc chloride is common, other Lewis acids can be explored. The concentration of the catalyst can influence the reaction rate and the prevalence of side reactions.

Temperature and Reaction Time: Lower temperatures can help to control the reactivity and reduce the formation of polymeric byproducts. The reaction time must be sufficient for complete tetra-substitution without promoting degradation or side reactions.

Reagent Stoichiometry: A precise ratio of tetraphenylmethane to formaldehyde and HCl is necessary to ensure all four para-positions are functionalized without driving the reaction towards intermolecular cross-linking.

In the indirect pathway , optimization focuses on both the formation of the hydroxymethyl intermediate and its subsequent conversion. For the chlorination step using thionyl chloride, the reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl generated, or in a suitable solvent that can facilitate the reaction while allowing for easy removal of byproducts.

Purification of the final product is typically achieved through recrystallization from an appropriate solvent system, such as a mixture of dichloromethane (B109758) and hexane. The crystalline nature of Tetrakis(4-(chloromethyl)phenyl)methane aids in obtaining a high-purity product through this method. Column chromatography can also be employed if minor impurities are difficult to remove by recrystallization alone.

Methodologies for Analytical Characterization and Structural Elucidation

The unambiguous identification and confirmation of the structure of Tetrakis(4-(chloromethyl)phenyl)methane rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum is expected to be relatively simple due to the molecule's high symmetry (Td point group). Key signals include a singlet for the methylene protons of the four chloromethyl (-CH₂Cl) groups, typically appearing around 4.5 ppm, and two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' spin system of the para-substituted phenyl rings. ¹³C NMR provides complementary information, showing distinct signals for the central quaternary carbon, the aromatic carbons, and the chloromethyl carbon.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands for Tetrakis(4-(chloromethyl)phenyl)methane include C-H stretching vibrations for the aromatic rings and the methylene groups, C=C stretching for the phenyl rings, and a distinct C-Cl stretching vibration, typically observed in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of C₂₉H₂₄Cl₄. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, providing definitive evidence for the presence of four chlorine atoms in the molecule.

Below is a table summarizing the expected analytical data for the title compound.

| Technique | Expected Observation |

| ¹H NMR | Singlet for -CH₂Cl protons (~4.5 ppm); Two doublets for aromatic protons (~7.0-7.5 ppm) |

| ¹³C NMR | Signal for quaternary carbon; Signals for aromatic carbons; Signal for -CH₂Cl carbon |

| FTIR | C-H (aromatic & aliphatic) stretching; C=C (aromatic) stretching; C-Cl stretching (~600-800 cm⁻¹) |

| Mass Spec. | Molecular ion peak (C₂₉H₂₄Cl₄) with characteristic isotopic pattern for four chlorine atoms |

Chemical Transformations and Derivatization of Tetrakis 4 Chloromethyl Phenyl Methane

Nucleophilic Substitution Reactions of the Chloromethyl Groups

The four benzylic chloride groups of tetrakis(4-(chloromethyl)phenyl)methane are susceptible to nucleophilic substitution, a fundamental reaction for introducing a wide array of functional groups. The general mechanism involves the attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. This SN2-type reaction is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

A prominent example of this reactivity is the conversion to azide-functionalized derivatives. The reaction of tetrakis(4-(chloromethyl)phenyl)methane with sodium azide (B81097) (NaN3) in a suitable solvent like dimethylformamide (DMF) yields tetrakis(4-(azidomethyl)phenyl)methane. This tetra-azide compound is a crucial precursor for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient construction of complex molecular structures.

Similarly, other nucleophiles can be employed to generate a variety of derivatives. For instance, reaction with cyanide salts would introduce nitrile functionalities, while reaction with carboxylates would form tetra-ester compounds. The efficiency of these substitution reactions opens a pathway to a diverse range of tetraphenylmethane-based molecules with tailored properties.

Coupling Reactions for Extended Molecular Architectures

The derivatized products of tetrakis(4-(chloromethyl)phenyl)methane serve as key components in coupling reactions designed to create larger, well-defined molecular and supramolecular structures.

Carbon-Carbon Bond Forming Reactions

While the chloromethyl group itself is not typically used directly in common palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, its derivatives are. For example, after conversion of the chloromethyl groups to phosphonium (B103445) salts, they can undergo Wittig-type reactions with aldehydes and ketones to form new carbon-carbon double bonds. This extends the molecular framework from the tetrahedral core.

Another strategy involves the conversion of the chloromethyl groups into organometallic reagents. For example, reaction with magnesium could potentially form a tetra-Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions. However, the high reactivity of such a species would require carefully controlled conditions.

Heteroatom Linkage Formation

The formation of linkages involving atoms other than carbon is a powerful method for building extended architectures from tetrakis(4-(chloromethyl)phenyl)methane derivatives. A prime example is the use of the aforementioned tetrakis(4-(azidomethyl)phenyl)methane in "click chemistry". This tetra-azide can be reacted with terminal alkynes in the presence of a copper(I) catalyst to form stable triazole rings, linking the tetraphenylmethane (B1200815) core to other molecular fragments. This approach has been used to synthesize charged derivatives and complex molecular geometries.

Ether linkages can be formed through the Williamson ether synthesis, where tetrakis(4-(chloromethyl)phenyl)methane is reacted with alkoxides or phenoxides. For example, a symmetric compound, tetrakis[(p-acetamidophenoxy)methyl]methane, was prepared from pentaerythritoltetratosylate and acetaminophen, demonstrating the utility of forming ether bonds to create larger structures. researchgate.net Thioether linkages can be similarly created by reacting the chloromethyl groups with thiolates.

Preparation of Multifunctionalized Tetraphenylmethane Derivatives

The strategic functionalization of tetrakis(4-(chloromethyl)phenyl)methane allows for the preparation of derivatives with specific chemical properties and functionalities.

Synthesis of Amino-Functionalized Analogues

Amino groups can be introduced through a multi-step process. A common method involves the initial nucleophilic substitution of the chloromethyl groups with phthalimide, followed by the Gabriel synthesis to release the primary amine. Another approach is to first convert the chloromethyl groups to azides, which are then reduced to amines.

A related synthesis starts from tetraphenylmethane, which is nitrated to form tetrakis(4-nitrophenyl)methane. This nitro-substituted compound can then be reduced to the corresponding tetra-amino derivative, tetrakis(4-aminophenyl)methane (B1314661), using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. These amino-functionalized compounds are versatile building blocks for further reactions, such as amide bond formation or the synthesis of Schiff bases.

The following table summarizes a typical synthesis route for an amino-functionalized tetraphenylmethane derivative:

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| Tetraphenylmethane | Nitric Acid | Tetrakis(4-nitrophenyl)methane | Nitration |

| Tetrakis(4-nitrophenyl)methane | H2, Pd/C | Tetrakis(4-aminophenyl)methane | Reduction |

Synthesis of Thiol-Functionalized Analogues

The introduction of thiol groups provides a means to create disulfide bonds or to anchor the molecule to surfaces like gold. One common method to synthesize thiol-functionalized analogues is to react tetrakis(4-(chloromethyl)phenyl)methane with a protected thiol, such as thiourea. The resulting isothiouronium salt is then hydrolyzed under basic conditions to yield the tetrathiol.

An alternative route involves the reaction with sodium hydrosulfide (B80085) (NaSH). However, this method can be complicated by the formation of thioether byproducts. A more controlled synthesis might involve the use of a reagent like potassium thioacetate, followed by hydrolysis of the resulting thioester. Research has described the synthesis of tetrakis(thiophenol)methane from tetrakis(4-bromophenyl)methane (B171993) via nucleophilic substitution and subsequent reduction. researchgate.net This highlights a pathway that could be adapted from the chloromethyl analogue.

The table below outlines a potential synthetic pathway for thiol functionalization:

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| Tetrakis(4-(chloromethyl)phenyl)methane | 1. Thiourea; 2. NaOH | Tetrakis(4-mercaptomethylphenyl)methane | Nucleophilic Substitution/Hydrolysis |

| Tetrakis(4-(chloromethyl)phenyl)methane | 1. Potassium Thioacetate; 2. H3O+ | Tetrakis(4-mercaptomethylphenyl)methane | Nucleophilic Substitution/Hydrolysis |

The chemical transformations of tetrakis(4-(chloromethyl)phenyl)methane underscore its importance as a scaffold for creating a vast array of complex and functional molecules. The ability to systematically modify its four reactive sites through nucleophilic substitution and subsequent coupling and derivatization reactions makes it a cornerstone in the field of supramolecular chemistry and materials science.

Synthesis of Ethynyl-Functionalized Analogues

The introduction of terminal alkyne functionalities onto the tetraphenylmethane core is a key strategy for creating precursors for "click" chemistry and the synthesis of advanced materials such as covalent organic frameworks (COFs). A direct conversion of the chloromethyl groups to ethynyl (B1212043) groups is not a standard transformation. A more established and reliable route involves a two-step process: the oxidation of the chloromethyl groups to aldehydes, followed by a one-carbon homologation to the corresponding terminal alkynes.

A plausible synthetic pathway commences with the conversion of tetrakis(4-(chloromethyl)phenyl)methane to tetrakis(4-formylphenyl)methane (B47715). This oxidation can be achieved using various reagents, such as dimethyl sulfoxide (B87167) (DMSO) under Swern or Kornblum conditions, or with other oxidizing agents like potassium nitrate (B79036) in the presence of a phase-transfer catalyst.

Once the tetra-aldehyde, tetrakis(4-formylphenyl)methane, is obtained, it can be converted to the desired tetrakis(4-ethynylphenyl)methane (B1631557) using well-established olefination/elimination reactions. Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. wikipedia.orgwikipedia.orgchemeurope.com

The Corey-Fuchs reaction involves the treatment of the aldehyde with a reagent prepared from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin intermediate. wikipedia.orgorganic-chemistry.orgsynarchive.com This intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and form the terminal alkyne. wikipedia.orgorganic-chemistry.org

The Seyferth-Gilbert homologation provides an alternative route where the aldehyde reacts with a phosphonate (B1237965) ylide, typically generated from dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), in the presence of a base like potassium tert-butoxide or potassium carbonate. wikipedia.orgchemeurope.comnrochemistry.comorganic-chemistry.org This reaction proceeds via a diazoalkene intermediate which, upon elimination of nitrogen, yields the terminal alkyne. wikipedia.orgorganic-chemistry.org The Ohira-Bestmann modification is often preferred due to its milder reaction conditions. wikipedia.orgchemeurope.com

| Reaction | Key Reagents | Intermediate | Product | Typical Conditions |

| Corey-Fuchs Reaction | CBr4, PPh3, n-BuLi | 1,1-Dibromo-olefin | Terminal Alkyne | Step 1: CH2Cl2, rt; Step 2: THF, -78 °C to rt |

| Seyferth-Gilbert Homologation | (MeO)2P(O)CHN2, t-BuOK | Diazoalkene | Terminal Alkyne | THF, -78 °C to rt |

| Ohira-Bestmann Modification | (MeO)2P(O)C(N2)C(O)Me, K2CO3 | Diazoalkene | Terminal Alkyne | MeOH/THF, rt |

Synthesis of Other Reactive Handle Derivatives

The chloromethyl groups of tetrakis(4-(chloromethyl)phenyl)methane are susceptible to nucleophilic substitution, allowing for the introduction of a variety of other useful reactive functional groups. These transformations significantly expand the utility of the tetraphenylmethane scaffold for constructing complex molecular architectures and functional materials.

Synthesis of Azide Derivatives:

The azide functionality is a valuable reactive handle, particularly for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click" chemistry. Tetrakis(4-(azidomethyl)phenyl)methane can be synthesized by treating tetrakis(4-(chloromethyl)phenyl)methane with sodium azide (NaN3). This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

Synthesis of Cyano Derivatives:

The introduction of cyano groups can be achieved through the reaction of tetrakis(4-(chloromethyl)phenyl)methane with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction, known as the Kolbe nitrile synthesis, provides a route to tetrakis(4-(cyanomethyl)phenyl)methane. The nitrile group can then be further transformed into other functional groups, such as carboxylic acids or amines.

Synthesis of Thiol Derivatives:

For the synthesis of tetrakis(4-(mercaptomethyl)phenyl)methane, a two-step procedure is generally employed to avoid the formation of diaryl sulfides. First, tetrakis(4-(chloromethyl)phenyl)methane is reacted with a protected thiol equivalent, such as sodium thiocyanate (B1210189) or thiourea. In the case of thiourea, an isothiouronium salt intermediate is formed. Subsequent hydrolysis of the intermediate under basic or acidic conditions yields the desired tetrathiol. An alternative approach involves reacting the starting chloride with sodium hydrosulfide (NaSH); however, this can lead to side products. A more controlled synthesis involves the reaction with sodium thiosulfate (B1220275) (the Bunte salt method) followed by acidic hydrolysis.

| Target Derivative | Key Reagent | Reaction Type | Solvent | Typical Conditions |

| Tetrakis(4-(azidomethyl)phenyl)methane | Sodium Azide (NaN3) | Nucleophilic Substitution | DMF or Acetone | rt to 60 °C |

| Tetrakis(4-(cyanomethyl)phenyl)methane | Sodium Cyanide (NaCN) | Nucleophilic Substitution | DMSO or EtOH/H2O | Reflux |

| Tetrakis(4-(mercaptomethyl)phenyl)methane | 1. Thiourea2. NaOH or HCl | Nucleophilic Substitution, then Hydrolysis | 1. Ethanol2. Water | 1. Reflux2. Reflux |

These transformations highlight the versatility of tetrakis(4-(chloromethyl)phenyl)methane as a scaffold for the synthesis of a wide array of functionalized molecules, which are valuable precursors in various fields of chemical science.

Tetrakis 4 Chloromethyl Phenyl Methane As a Building Block in Complex Chemical Systems

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules held together by non-covalent intermolecular forces. fiveable.me The defined tetrahedral structure of tetrakis(4-(chloromethyl)phenyl)methane makes it an ideal scaffold for constructing elaborate supramolecular assemblies. The chloromethyl groups can be readily modified, allowing for the introduction of various functionalities capable of participating in specific intermolecular interactions.

Design Principles for Host-Guest Systems

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. numberanalytics.com The successful design of such systems hinges on several key principles, including molecular complementarity and preorganization. fiveable.menih.gov

Molecular Complementarity: This principle dictates that the host and guest must have complementary shapes, sizes, and chemical functionalities to ensure a stable complex. fiveable.me The tetrahedral geometry of tetrakis(4-(chloromethyl)phenyl)methane can be exploited to create hosts with well-defined, three-dimensional cavities. By chemically modifying the terminal chloromethyl groups into larger, concave structures, deep pockets can be engineered for guest encapsulation.

Preorganization: A host that is rigidly preorganized for binding a guest will form a more stable complex than a flexible host that must adopt the correct conformation upon binding. nih.gov The inherent rigidity of the tetraphenylmethane (B1200815) core provides a high degree of preorganization. This minimizes the entropic penalty associated with binding, leading to stronger host-guest interactions.

The four chloromethyl groups serve as anchor points for attaching recognition sites. For instance, they can be converted to hydroxyl or carboxyl groups to facilitate hydrogen bonding, or to aromatic units to engage in π-π stacking interactions with suitable guests. numberanalytics.com The spatial orientation of these groups at the vertices of a tetrahedron allows for the creation of sophisticated hosts capable of recognizing and binding guests with high specificity.

Construction of Coordination-Driven Architectures

Coordination-driven self-assembly is a powerful strategy for constructing discrete, large-scale supramolecular structures such as cages and polyhedra, as well as infinite coordination polymers or metal-organic frameworks (MOFs). numberanalytics.commdpi.com This approach combines organic ligands with metal ions that act as connectors.

Tetrakis(4-(chloromethyl)phenyl)methane is an excellent precursor for multidentate ligands required for these architectures. The chloromethyl groups can be transformed into various nitrogen- or oxygen-based ligating groups, such as pyridyls, carboxylates, or nitriles, through straightforward synthetic steps. For example, reaction with pyridine (B92270) derivatives can yield tetra-pyridyl ligands. nih.govrsc.org When these tetra-topic ligands are combined with metal ions that have specific coordination geometries (e.g., square-planar Pd(II) or Pt(II) ions), highly ordered, discrete 3D structures like molecular cages can be formed. mdpi.com

Alternatively, linking these ligands with metal ions or metal clusters can lead to the formation of extended, porous networks known as MOFs or coordination polymers. rsc.orgnih.gov The tetrahedral disposition of the coordinating arms on the ligand ensures the formation of a 3D, non-interpenetrated framework, which is often crucial for creating materials with permanent porosity. The properties of the resulting architecture can be tuned by changing the metal ion, the length of the ligand arm, or the functional groups involved in coordination. rsc.org

Application in Polymer Chemistry

The tetra-functionality and rigid core of tetrakis(4-(chloromethyl)phenyl)methane make it a valuable monomer or core molecule in various fields of polymer chemistry, enabling the fabrication of highly branched and cross-linked materials with unique properties.

Core-First Approaches in Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching units, and a periphery of functional groups. nih.govmdpi.com The "core-first" or divergent synthesis method begins with a multifunctional core molecule, from which generations of branches are grown outwards. mdpi.com

Tetrakis(4-(chloromethyl)phenyl)methane is an ideal G-0 (generation-zero) core for this approach. Its four chloromethyl groups provide reactive sites for the attachment of the first layer of branching monomers. researchgate.net For example, reaction with a molecule containing one nucleophilic group (e.g., an amine or phenol) and two protected or latent reactive groups allows for the controlled, stepwise growth of the dendrimer. mdpi.comresearchgate.net After the first reaction, the new peripheral groups are activated to react with more monomers, leading to the next generation. mdpi.com This process can be repeated to build higher-generation dendrimers with a precise number of surface groups and a well-defined, globular structure. nih.gov The tetraphenylmethane core imparts rigidity and a defined three-dimensional topology to the resulting dendrimer. lookchem.comnih.govfigshare.com

Table 1: Illustrative Divergent Synthesis Scheme for Dendrimers using a Tetrakis(4-(chloromethyl)phenyl)methane Core

| Generation | Core/Precursor | Reactant | Resulting Structure | Peripheral Groups |

|---|---|---|---|---|

| G-0 | Tetrakis(4-(chloromethyl)phenyl)methane | - | Core Molecule | 4 (-CH₂Cl) |

| G-1 | G-0 Core | Diethanolamine | G-1 Dendrimer | 8 (-OH) |

| G-2 | G-1 Dendrimer | Activated Branching Monomer | G-2 Dendrimer | 16 (Functional Groups) |

| G-3 | G-2 Dendrimer | Activated Branching Monomer | G-3 Dendrimer | 32 (Functional Groups) |

This table provides a simplified, conceptual example of dendrimer growth.

Fabrication of Hyper-Crosslinked Polymers

Hyper-crosslinked polymers (HCPs) are a class of amorphous porous materials characterized by high surface areas, significant microporosity, and excellent chemical and thermal stability. rsc.org They are typically synthesized by extensive crosslinking of aromatic monomers using a Friedel-Crafts alkylation reaction, often referred to as knitting.

Tetrakis(4-(chloromethyl)phenyl)methane is an excellent building block for HCPs. The rigid, pre-organized tetrahedral core ensures that the resulting polymer network cannot pack efficiently, leading to the formation of permanent porosity. researchgate.net The four chloromethyl groups act as reactive sites that can form methylene (B1212753) bridges with the phenyl rings of neighboring monomers in the presence of a Lewis acid catalyst like iron(III) chloride. rsc.org This "self-condensation" creates a robust, three-dimensional network. Alternatively, it can be co-polymerized with other aromatic compounds to tune the properties of the final material. rsc.org The resulting HCPs often exhibit high BET surface areas and are investigated for applications such as gas storage and separation. researchgate.netrsc.org

Table 2: Representative Properties of Hyper-Crosslinked Polymers from Tetraphenylmethane Derivatives

| Monomer System | Crosslinking Method | BET Surface Area (m²/g) | CO₂ Uptake | Reference |

|---|---|---|---|---|

| Tetraphenylethylene | Friedel–Crafts Alkylation | Up to 1980 | 3.63 mmol/g (273 K, 1 bar) | rsc.org |

| p-Dichloroxylene & BCMBP* | Friedel–Crafts Alkylation | Up to 1970 | 1.7 mmol/g (298 K, 1 bar) | rsc.org |

*4,4′-bis(chloromethyl)-1,1′-biphenyl

Formation of Covalent Organic Frameworks and Porous Organic Networks

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures formed through reversible covalent bond formation. iu.edu.sa Porous Organic Networks (PONs) or Porous Organic Polymers (POPs) are closely related but are typically amorphous. nih.govuni-bayreuth.de Both material classes are of great interest for gas storage, catalysis, and sensing. iu.edu.saresearchgate.net

The utility of tetrakis(4-(chloromethyl)phenyl)methane in this context lies in its potential as a precursor to the rigid, tetra-topic building blocks essential for creating 3D frameworks. ossila.com The chloromethyl groups are not typically used directly in the condensation reactions that form COFs (e.g., boronate ester or imine formation). However, they can be readily converted into the necessary functional groups, such as amines, aldehydes, boronic acids, or alkynes. ossila.comresearchgate.net

For example, conversion to tetrakis(4-formylphenyl)methane (B47715) or tetrakis(4-aminophenyl)methane (B1314661) would provide the necessary components for forming highly stable, porous polyimine COFs upon reaction with a complementary multi-functional linker. researchgate.net The tetrahedral geometry of the core building block is crucial for directing the growth of a 3D network with an open and porous structure, as opposed to the 2D layered structures formed from planar monomers. nih.govnih.gov The resulting materials can exhibit high surface areas and precisely defined pore sizes, making them highly effective for applications like methane (B114726) storage. nih.govucsd.edu

Table 3: Comparison of Porous Materials Derived from Tetrahedral Building Blocks

| Material Type | Building Blocks | Linkage Chemistry | Key Feature | Potential Application |

|---|---|---|---|---|

| COF | Tetrakis(4-aminophenyl)porphyrin + Aldehydes | Imine Condensation | Crystalline, Ordered Pores | Catalysis, Gas Adsorption iu.edu.sa |

| COF | Tetrakis(4-boronophenyl)methane derivative + Diols | Boronate Ester Formation | Crystalline, Tunable Pores | Gas Storage ossila.com |

| POP | Tetrakis(4-bromophenyl)silane + 1,1'-Divinylferrocene | Heck Reaction | Amorphous, High Stability | CO₂ Sorption nih.gov |

| HCP | Tetrakis(4-chloromethyl)phenyl)methane | Friedel-Crafts Alkylation | Amorphous, High Surface Area | Gas Adsorption researchgate.netrsc.org |

Role in Coordination Polymer Synthesis

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. The predictable geometry and functionality of the organic linkers are crucial in dictating the final topology and properties of the resulting framework. While direct coordination of the chloromethyl group to a metal center is not the primary mode of forming stable coordination polymers, Tetrakis(4-(chloromethyl)phenyl)methane serves as a highly valuable precursor and a versatile platform for creating ligands suitable for coordination polymer synthesis.

The four chloromethyl groups can be readily transformed into a variety of other functional groups that are well-suited for coordinating with metal ions. For instance, they can be converted to carboxylates, nitriles, or nitrogen-containing heterocyclic groups like pyridyls or imidazoles. This chemical versatility allows for the design of a wide array of tetratopic linkers with different coordination preferences and spatial orientations.

A key application of this compound is in the post-synthetic modification of pre-formed coordination polymers. In this approach, a coordination polymer is first synthesized with linkers containing reactive sites. Subsequently, Tetrakis(4-(chloromethyl)phenyl)methane can be introduced to cross-link these primary frameworks, thereby enhancing their structural integrity, modifying their porosity, and introducing new functionalities. The tetrahedral nature of this cross-linker ensures the propagation of a three-dimensional network, which can lead to materials with improved gas sorption capacities and catalytic activities.

Research on analogous tetraphenylmethane derivatives provides strong evidence for the potential of Tetrakis(4-(chloromethyl)phenyl)methane in this field. For example, porous aromatic frameworks have been successfully synthesized through the homocoupling of tetrakis(4-bromophenyl)methane (B171993). rsc.org Given the similar reactivity of the benzylic halide, it is highly probable that Tetrakis(4-(chloromethyl)phenyl)methane can undergo similar coupling reactions to form robust, porous organic frameworks even in the absence of metal coordination.

Utilization in Nanostructured Materials

The precise three-dimensional architecture of Tetrakis(4-(chloromethyl)phenyl)methane makes it an exceptional building block for the bottom-up fabrication of well-defined nanostructured materials. Its ability to act as a multifunctional node allows for the creation of complex nanoscale objects with tailored properties.

Engineering of Spherical Nanostructures

The formation of discrete, spherical nanostructures often relies on the self-assembly of molecular components directed by a combination of covalent and non-covalent interactions. The tetrahedral geometry of Tetrakis(4-(chloromethyl)phenyl)methane is particularly conducive to the formation of cage-like or spherical assemblies.

Through carefully designed reaction conditions, the four reactive chloromethyl arms can undergo reactions with complementary linkers to form closed, cage-like molecules. For instance, reaction with tetra-functional amines or thiols could lead to the formation of discrete, hollow nanospheres. These structures can encapsulate guest molecules, making them promising for applications in drug delivery, catalysis, and sensing.

While direct experimental evidence for the formation of spherical nanostructures solely from Tetrakis(4-(chloromethyl)phenyl)methane is emerging, studies on similar systems highlight the feasibility of this approach. For example, the self-assembly of 4-(chloromethyl)phenyltrichlorosilane (B1580949) has been shown to form distinct nanostructures on surfaces, demonstrating the propensity of the chloromethylphenyl moiety to participate in organized assembly at the nanoscale. nih.gov This suggests that the tetra-functional nature of Tetrakis(4-(chloromethyl)phenyl)methane would further promote the formation of well-defined, three-dimensional nanostructures.

Design of Rigid Scaffolds for Nanomaterial Construction

The rigidity and well-defined tetrahedral geometry of Tetrakis(4-(chloromethyl)phenyl)methane make it an ideal scaffold for the construction of larger, more complex nanomaterials. By serving as a central core, it can be functionalized with a variety of other molecular or nanoscale components to create highly ordered, three-dimensional architectures.

The reactive chloromethyl groups can be used to covalently attach other molecules, such as porphyrins, fullerenes, or other functional chromophores, at precise distances and orientations from each other. This allows for the systematic study of energy and electron transfer processes within these well-defined nano-architectures.

Furthermore, Tetrakis(4-(chloromethyl)phenyl)methane can be employed as a cross-linking agent to create robust, porous polymer networks. Research has demonstrated that the nickel-catalyzed polymerization of tetrakis(4-(bromomethyl)phenyl)methane (B11927551) leads to flexible porous polymers with significant methane storage capacity. The analogous reactivity of the chloromethyl groups suggests that Tetrakis(4-(chloromethyl)phenyl)methane can be similarly used to generate three-dimensional porous organic frameworks (POFs) and covalent organic frameworks (COFs). These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore sizes.

The following table summarizes the key attributes and potential applications of Tetrakis(4-(chloromethyl)phenyl)methane as a building block.

| Feature | Implication in Complex Chemical Systems |

| Tetrahedral Geometry | Provides a rigid, 3D scaffold for predictable and controlled assembly of complex structures. |

| Four Reactive Chloromethyl Groups | Act as versatile handles for functionalization, cross-linking, and polymerization. |

| Aromatic Phenyl Rings | Contribute to the thermal stability and potential for π-π stacking interactions in the resulting materials. |

Advanced Applications of Tetrakis 4 Chloromethyl Phenyl Methane Derived Materials

Applications in Energy and Environmental Technologies

Materials derived from tetrakis(4-(chloromethyl)phenyl)methane are at the forefront of research for addressing critical energy and environmental challenges. The tetrahedral scaffold of the parent molecule allows for the creation of porous materials with high surface areas and tunable pore environments, which are crucial for applications in gas storage, separation, and catalysis.

Gas Adsorption and Separation Properties (e.g., CO2, CH4)

The development of porous organic polymers (POPs) and metal-organic frameworks (MOFs) from tetraphenylmethane (B1200815) derivatives has shown significant promise for the capture and separation of gases like carbon dioxide (CO₂) and methane (B114726) (CH₄). rsc.orgmdpi.comnih.govchemistryviews.orgscispace.com These materials are particularly attractive due to their permanent porosity, structural tunability, and high stability. rsc.orgchemistryviews.org The functionalization of the TPM core, which can be initiated from the chloromethyl groups, allows for the introduction of polar groups that enhance the affinity for CO₂. chemistryviews.org

Porous organic polymers, synthesized through the polymerization of tetraphenylmethane-based monomers, exhibit high CO₂ uptake capacities. chemistryviews.org For instance, POPs can be designed to have a high concentration of micropores, which are ideal for trapping CO₂ molecules. mdpi.com The modification of the polymer backbone with heteroatoms like nitrogen can further increase the CO₂ affinity through dipole-quadrupole interactions. scispace.com

Metal-organic frameworks built using tetraphenylmethane-based ligands also demonstrate excellent performance in gas separation. nih.govmdpi.comrsc.orgencyclopedia.pubresearchgate.net The rigid, three-dimensional structure of these frameworks, combined with the specific chemical nature of the organic linkers derived from tetrakis(4-(chloromethyl)phenyl)methane, allows for precise control over pore size and surface chemistry. This enables selective adsorption of CO₂ over other gases like CH₄ and nitrogen (N₂). rsc.org For example, MOFs with specific cage-like structures can be designed to preferentially trap CH₄ molecules, facilitating its separation from N₂. rsc.org

| Material Type | Target Gas | Adsorption Capacity | Selectivity | Reference |

| Porous Organic Polymer (POP) | CO₂ | High | High CO₂/N₂ | researchgate.net |

| Metal-Organic Framework (MOF) | CH₄ | - | High CH₄/N₂ (13.1–16.69) | rsc.org |

| Porous Organic Polymer (SNU-C1) | CO₂ | High | High | chemistryviews.org |

Design of Materials for Catalytic Processes

The versatility of tetrakis(4-(chloromethyl)phenyl)methane extends to the design of novel catalytic materials. The chloromethyl groups serve as reactive handles to immobilize catalytically active species onto the robust tetraphenylmethane core. This approach allows for the creation of heterogeneous catalysts with well-defined active sites and high stability.

While direct catalytic applications of polymers derived solely from tetrakis(4-(chloromethyl)phenyl)methane are an emerging area of research, the foundational chemistry allows for the incorporation of catalytic functionalities. For example, the chloromethyl groups can be converted to other functional groups that can coordinate with metal ions, forming single-atom catalysts or metal nanoparticle-supporting materials. These materials can be designed for a variety of catalytic transformations.

Furthermore, porous organic polymers derived from tetraphenylmethane can act as nanoreactors, where the porous structure confines reactants and the functionalized framework participates in the catalytic cycle. Research has shown that POPs can be employed for the catalytic conversion of CO₂ into valuable chemicals. nih.gov A recent development has been the design of a hybrid catalyst, not based on tetraphenylmethane but indicative of future possibilities, that converts methane into useful polymers at room temperature and atmospheric pressure, highlighting the potential for innovative catalyst design in methane utilization. mit.edu

Optoelectronic Materials Based on Tetraphenylmethane Derivatives

The non-planar, three-dimensional structure of the tetraphenylmethane core is highly effective at preventing intermolecular aggregation and crystallization in the solid state. This property is invaluable in the design of amorphous molecular materials for optoelectronic applications, particularly in organic light-emitting devices (OLEDs).

Luminescent Properties and Tunability

Derivatives of tetraphenylmethane exhibit a wide range of luminescent properties, which can be finely tuned by modifying the peripheral substituents attached to the phenyl rings. bohrium.commdpi.combeilstein-journals.org The tetrahedral core effectively isolates the chromophoric units, preventing quenching of luminescence that often occurs in the solid state due to aggregation. bohrium.comnih.gov

By introducing different electron-donating or electron-withdrawing groups, the emission color of the resulting materials can be shifted across the visible spectrum, from blue to yellow. bohrium.com For instance, the synthesis of tetraphenylmethane-based compounds with oxadiazole and triphenylamine (B166846) moieties has led to materials with blue electroluminescence. bohrium.com The quantum yields of these materials can also be enhanced through careful molecular design. researchgate.net

The photophysical properties of these derivatives are a subject of intense study, with researchers exploring the effects of solvent polarity and molecular conformation on their emission characteristics. nih.govrsc.org

| Compound | Emission Color | Quantum Yield (Φf) | Application | Reference |

| p-TPAOXD | Blue | - | Single-layer OLEDs | bohrium.com |

| m-TPAOXD | Blue | - | Single-layer OLEDs | bohrium.com |

| TBUOXD | Purplish Blue | - | Hole-blocking layer in OLEDs | bohrium.com |

| OMEOXD | Blue | - | Hole-blocking layer in OLEDs | bohrium.com |

| CF3OXD | Purplish Blue | - | Hole-blocking layer in OLEDs | bohrium.com |

Development for Light-Emitting Devices

The unique properties of tetraphenylmethane derivatives have led to their successful integration into organic light-emitting devices (OLEDs). bohrium.com Their high thermal stability and ability to form stable amorphous films are crucial for the longevity and performance of OLEDs. bohrium.com

These materials can function as hole-transporting layers, electron-transporting layers, or as the emissive layer itself. bohrium.com For example, certain tetraphenylmethane-based compounds have been used as the hole-blocking layer in OLEDs, achieving external quantum efficiencies of around 1%. bohrium.com

Furthermore, bipolar tetraphenylmethane derivatives, which possess both hole- and electron-transporting capabilities, have been used to fabricate efficient single-layer OLEDs. bohrium.com These devices have demonstrated low turn-on voltages (as low as 4 V), high brightness (up to 1700 cd/m²), and good photometric efficiencies. bohrium.com The development of such materials paves the way for simplified device architectures and potentially lower manufacturing costs for OLED displays and lighting.

Computational and Theoretical Investigations of Tetrakis 4 Chloromethyl Phenyl Methane and Its Derivatives

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are cornerstones for understanding the intrinsic properties of Tetrakis(4-(chloromethyl)phenyl)methane. These computational tools enable the prediction of molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules like Tetrakis(4-(chloromethyl)phenyl)methane. While specific DFT studies focused solely on the chloromethyl derivative are not extensively documented in public literature, the principles can be understood from studies on analogous compounds such as its bromo- and ethynyl-substituted counterparts. nih.govnih.gov

Calculations for these tetrahedral molecules typically involve geometry optimization to find the lowest energy conformation. Key electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are determined. These parameters are crucial for predicting chemical reactivity and the electronic behavior of materials derived from these molecules. For instance, DFT has been used to study the interaction between methane (B114726) and various metal atoms, providing insights into C-H bond activation, a process relevant to the reactivity of the methyl groups in the target compound's derivatives. chemrxiv.org

Table 1: Computed Molecular Properties of Tetraphenylmethane (B1200815) Derivatives

| Property | Tetrakis(4-(chloromethyl)phenyl)methane | Tetrakis(4-bromophenyl)methane (B171993) nih.gov | Tetrakis(4-ethynylphenyl)methane (B1631557) nih.gov |

|---|---|---|---|

| Molecular Formula | C29H24Cl4 | C25H16Br4 | C33H20 |

| Molecular Weight (g/mol) | 514.31 | 636.0 | 416.5 |

| XLogP3 | 8.1 | 9.7 | 6.8 |

| Hydrogen Bond Donor Count | 0 | 0 | 4 |

| Hydrogen Bond Acceptor Count | 0 | 0 | 4 |

| Rotatable Bond Count | 4 | 4 | 4 |

| Complexity | 564 | 397 | 684 |

The central sp³-hybridized carbon atom in Tetrakis(4-(chloromethyl)phenyl)methane dictates a tetrahedral arrangement of the four (chloromethyl)phenyl substituents. ossila.com Due to significant steric hindrance between the bulky phenyl groups, the molecule cannot adopt a planar conformation. Instead, the phenyl rings are twisted out of plane, creating a stable, propeller-like three-dimensional structure.

Conformational analysis, often performed using molecular mechanics or DFT, is essential to determine the preferred spatial arrangement of the phenyl rings and the chloromethyl groups. These calculations reveal the dihedral angles between the phenyl rings and the central methane carbon's planes, which are critical for understanding how these molecules pack in the solid state and how they can be used as building blocks in larger supramolecular structures. The defined and rigid, yet non-planar, geometry is a key feature exploited in the design of porous materials.

Prediction of Reactivity and Mechanistic Studies

Computational methods are instrumental in predicting the reactivity of Tetrakis(4-(chloromethyl)phenyl)methane. The molecule possesses multiple reactive sites, primarily the benzylic carbon-chlorine bonds of the chloromethyl groups. These C-Cl bonds are susceptible to nucleophilic substitution and coupling reactions.

Theoretical studies can model reaction pathways for the transformation of the chloromethyl groups. For example, computational modeling can elucidate the mechanism of polymerization reactions where Tetrakis(4-(chloromethyl)phenyl)methane acts as a tetra-functional monomer. Studies on methane halogenation show that such reactions often proceed via a free-radical chain mechanism, which could be relevant under certain conditions, although ionic pathways are more common for benzylic halides. mdpi.com By calculating the activation energies for different potential reaction steps, chemists can predict the most likely reaction products and optimize experimental conditions. This predictive power is crucial for designing efficient syntheses of complex derivative structures like porous organic polymers (POPs). nih.govmdpi.com

Computational Design of Novel Architectures and Properties

The rigid, tetrahedral geometry of Tetrakis(4-(chloromethyl)phenyl)methane and its analogues makes them ideal "nodes" or "tectons" for the computational design of novel three-dimensional materials. researchgate.net By computationally connecting these tetrahedral building blocks with various "struts" or "linkers," researchers can design and predict the structures and properties of new porous materials, such as Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs). ossila.comnih.gov

Computational simulations are used to predict key properties of these designed frameworks, including:

Porosity and Surface Area: Predicting the Brunauer–Emmett–Teller (BET) surface area and pore size distribution is a primary goal.

Gas Adsorption and Storage: Simulations can forecast the uptake capacity for gases like hydrogen, methane, and carbon dioxide. nih.govnih.gov

Mechanical Flexibility: The inherent flexibility of some frameworks, which can be crucial for applications like gas storage, can be modeled. ossila.com

For example, derivatives like Tetrakis(4-bromophenyl)methane and Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane have been used to synthesize POPs and COFs with high gas storage capacities. ossila.comnih.gov Computational design guides the choice of monomer and linker to achieve desired material properties before undertaking lengthy and costly experimental synthesis.

Table 2: Computationally Guided Design of Porous Polymers from Tetraphenylmethane Derivatives

| Tetrahedral Monomer | Polymer Type | Key Predicted/Observed Property | Reference |

|---|---|---|---|

| Tetrakis(4-(bromomethyl) phenyl)methane | Flexible Porous Aromatic Framework (PAF-66) | High volumetric methane working capacity (313 cm³/cm³) | nih.gov |

| Tetrakis(4-bromophenyl)silane | Ferrocene-containing POP (FPOP-1) | BET surface area of 499 m²/g, CO₂ capacity of 1.16 mmol/g | nih.gov |

| Tetrakis(4-bromophenyl)methane | Copolymerized Porous Organic Frameworks (C-POFs) | High physicochemical stability and large surface areas | alfachemch.com |

| Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane | Covalent Organic Framework (COF) | High surface area (1553 m²/g) and H₂ uptake (7.4 wt%) | ossila.com |

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For materials derived from Tetrakis(4-(chloromethyl)phenyl)methane and its analogues, there is often a strong correlation between predicted and observed properties.

Structural Confirmation: The tetrahedral structure predicted by computational models is confirmed experimentally using techniques like X-ray crystallography on derivatives. nih.gov

Porosity and Gas Uptake: Computationally predicted BET surface areas for POPs and COFs are frequently in good agreement with experimental values obtained from nitrogen sorption measurements. nih.gov A notable example is the flexible polymer PAF-66, derived from a bromo-analogue, where the simulated methane adsorption enthalpy (-14.7 kJ mol⁻¹) was consistent with experimental results. nih.gov

Reactivity: The prediction that the peripheral functional groups (like chloromethyl or bromomethyl) are the primary reactive sites is confirmed by the successful synthesis of polymers through coupling reactions at these positions. nih.govuva.es

This synergy between theory and experiment is powerful; theoretical predictions guide synthetic efforts toward the most promising materials, and experimental results provide feedback to refine and improve the accuracy of computational models.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Precision Control

Future research is anticipated to concentrate on developing more precise and efficient synthetic routes for Tetrakis(4-(chloromethyl)phenyl)methane and its derivatives. While methods for synthesizing similar tetraphenylmethane-based compounds exist, often involving multi-step processes starting from tetraphenylmethane (B1200815), there is a need for strategies that offer superior control over the final product's purity and yield. researchgate.net Key areas of investigation will likely include:

Direct Functionalization: Exploring novel catalytic systems for the direct and selective chloromethylation of the parent tetraphenylmethane, which could significantly shorten the synthetic pathway and reduce waste.

Post-Synthetic Modification: Developing methods for the precise, step-wise modification of the chloromethyl groups. This would allow for the creation of hetero-functionalized tetraphenylmethane derivatives, where each arm of the tetrahedron possesses a different functional group, leading to materials with highly specific properties.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of Tetrakis(4-(chloromethyl)phenyl)methane. This approach can offer enhanced control over reaction parameters such as temperature and time, leading to higher reproducibility and easier scalability.

Exploration of Novel Applications in Interdisciplinary Fields

The rigid, tetrahedral geometry and reactive nature of Tetrakis(4-(chloromethyl)phenyl)methane make it an ideal candidate for constructing complex molecular structures with applications across various scientific disciplines. The chloromethyl groups can readily undergo nucleophilic substitution reactions, making this compound a versatile building block, or "tecton," for creating larger assemblies. researchgate.net

Future applications are envisioned in:

Porous Materials: The compound can be used as a core building block for synthesizing Porous Organic Polymers (POPs) or Covalent Organic Frameworks (COFs). These materials are characterized by high surface areas and tunable pore sizes, making them suitable for gas storage and separation, such as for methane (B114726) or carbon dioxide. researchgate.net The reactivity of the chloromethyl groups allows for the formation of robust and permanent porous networks.

Materials Science: As a precursor for hole-transporting materials in optoelectronic devices like perovskite solar cells. researchgate.net Derivatives of tetraphenylmethane have already shown promise in this area, and the chloromethyl derivative provides a convenient anchor point for attaching other electronically active moieties.

Catalysis: Serving as a scaffold for developing novel catalysts. The tetrahedral core can be functionalized with catalytically active sites, leading to highly efficient and selective catalysts for various organic transformations, including Knoevenagel reactions. researchgate.net

Supramolecular Chemistry: Building complex, self-assembled supramolecular structures. The defined geometry of the molecule can be exploited to create intricate architectures like diamondoid networks through non-covalent interactions. researchgate.net

Advancements in Advanced Characterization Techniques

A thorough understanding of the structure-property relationships of materials derived from Tetrakis(4-(chloromethyl)phenyl)methane is crucial for their rational design and application. Future research will heavily rely on sophisticated characterization techniques to probe their molecular and bulk properties.

Key techniques will include:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in crystalline derivatives, providing invaluable insight into their packing and intermolecular interactions. rsc.org

3D Electron Diffraction (3D ED): This emerging technique is particularly useful for characterizing microcrystalline materials that are not suitable for conventional X-ray crystallography, which is often the case for porous polymers. researchgate.net

Spectroscopic Methods: Advanced NMR and FT-IR spectroscopy will continue to be essential for confirming the chemical structure and purity of synthesized compounds and polymers. researchgate.netsemanticscholar.org

Microscopy and Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis will be vital for characterizing the morphology and surface area of porous materials derived from this compound. researchgate.net

Sustainable and Scalable Production Methodologies

For Tetrakis(4-(chloromethyl)phenyl)methane to be utilized in large-scale industrial applications, the development of sustainable and cost-effective production methods is paramount. Future research in this area will focus on:

Green Chemistry Principles: Employing environmentally benign solvents, reducing the number of synthetic steps to minimize waste, and using catalysts that can be easily recovered and reused.

Process Optimization: Scaling up laboratory procedures to industrial-scale production. This involves optimizing reaction conditions to maximize yield and purity while ensuring the process is economically viable. researchgate.net The development of synthetic routes that yield crystalline products without the need for chromatographic purification is a significant step in this direction. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Tetrakis(4-(chloromethyl)phenyl)methane?

Methodological Answer:

- Core Strategy : Halogenation of precursor aromatic compounds (e.g., tetrakis(4-methylphenyl)methane) using chlorinating agents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

- Stepwise Approach :

- Precursor Synthesis : Start with tetrakis(4-methylphenyl)methane, synthesized via Friedel-Crafts alkylation using methane tetrachloride and toluene derivatives .

- Chlorination : React the methyl groups with SOCl₂ in anhydrous conditions (e.g., DMF as catalyst) to replace -CH₃ with -CH₂Cl.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/dichloromethane) to isolate the product.

- Critical Parameters : Control reaction temperature (60–80°C) to avoid over-chlorination. Monitor progress via TLC or GC-MS .

Q. How should researchers handle and store Tetrakis(4-(chloromethyl)phenyl)methane safely?

Methodological Answer:

- Hazard Mitigation :

- Storage :

- Emergency Protocols :

Q. What analytical techniques are effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy :

- ¹H NMR : Look for methylene (-CH₂Cl) signals near δ 4.5–5.0 ppm (split due to coupling with Cl).

- ¹³C NMR : Chlorinated carbons appear at δ 40–50 ppm .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z ~500–550 (exact mass depends on isotopic Cl distribution) .

- Purity Assessment :

Advanced Research Questions

Q. How can this compound be applied in designing metal-organic frameworks (MOFs)?

Methodological Answer:

- Role in MOFs : The chloromethyl groups act as reactive sites for post-synthetic modification (PSM), enabling covalent attachment of functional ligands (e.g., amines, thiols) .

- Experimental Design :

- Framework Assembly : Coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) via tetrahedral linkers.

- PSM Steps :

- React -CH₂Cl with NaN₃ to generate azide groups for "click" chemistry.

- Characterize modified MOFs via BET surface area analysis and PXRD to confirm structural integrity .

- Challenges : Ensure chloromethyl groups remain accessible after framework formation; optimize reaction time/temperature to avoid framework collapse .

Q. What computational methods aid in predicting reactivity or crystallographic behavior?

Methodological Answer:

- Density Functional Theory (DFT) :

- Applications : Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict stability under thermal/chemical stress.

- Software : Gaussian or ORCA with B3LYP/6-31G* basis set .

- Crystallography :

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

- Case Study : Discrepancies in NMR signals due to rotational isomers.

- Solution : Perform variable-temperature (VT) NMR to observe coalescence of split peaks. For example, at 80°C, -CH₂Cl signals may merge due to rapid rotation .

- Cross-Validation :

- Compare IR spectra (C-Cl stretch at 550–600 cm⁻¹) with computational vibrational modes.

- Use XPS to confirm chlorine content if elemental analysis is ambiguous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.